2,2-Difluoroacetyl chloride
Overview
Description
2,2-Difluoroacetyl chloride is an organic compound with the chemical formula C₂HClF₂O. It is a colorless liquid with a pungent odor and is known for its reactivity and versatility in organic synthesis. This compound is primarily used as an intermediate in the production of various chemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Difluoroacetyl chloride can be synthesized through several methods:
Reaction of Sulfonyl Fluoride and Trifluoroacetic Acid: This method involves the reaction of sulfonyl fluoride with trifluoroacetic acid to produce difluoroacetyl fluoride, which is then treated with a base to yield this compound.
Reaction of Trifluoroacetic Acid and Thionyl Chloride: In this method, trifluoroacetic acid reacts with thionyl chloride to form difluoroacetyl fluoride, which is subsequently hydrolyzed to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of difluoroacetyl fluoride. The process is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,2-Difluoroacetyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions due to the presence of the electron-withdrawing fluorine atoms.
Condensation Reactions: It can undergo condensation reactions with amines and alcohols to form amides and esters, respectively.
Esterification: this compound reacts with alcohols to form esters.
Common Reagents and Conditions:
Bases: Common bases used in reactions with this compound include sodium hydroxide and potassium carbonate.
Solvents: Typical solvents include chloroform, ethyl acetate, and benzene.
Major Products:
Amides: Formed through reactions with amines.
Esters: Produced by reacting with alcohols.
Scientific Research Applications
2,2-Difluoroacetyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: this compound is used in the manufacture of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-difluoroacetyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophiles such as amines and alcohols, leading to the formation of amides and esters. The electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
Difluoroacetyl chloride: Similar in structure but lacks the additional fluorine atoms.
Trifluoroacetyl chloride: Contains three fluorine atoms, making it more reactive than 2,2-difluoroacetyl chloride.
Chloroacetyl chloride: Contains chlorine atoms instead of fluorine, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of two fluorine atoms. This makes it particularly useful in the synthesis of fluorinated compounds and in applications where selective acylation is required .
Properties
IUPAC Name |
2,2-difluoroacetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF2O/c3-1(6)2(4)5/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURKJXZWCPWPFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371681 | |
Record name | 2,2-difluoroacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381-72-6 | |
Record name | 2,2-difluoroacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Difluoroacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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